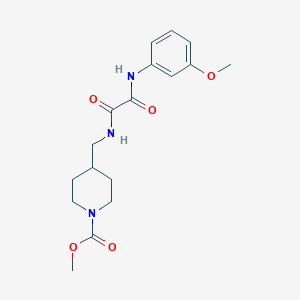

Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[[2-(3-methoxyanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O5/c1-24-14-5-3-4-13(10-14)19-16(22)15(21)18-11-12-6-8-20(9-7-12)17(23)25-2/h3-5,10,12H,6-9,11H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXHVJQZBGKMRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2-((3-methoxyphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring, an amide linkage, and a methoxyphenyl group, which contribute to its unique reactivity and biological interactions. The general structure can be represented as follows:

This structure allows for various interactions with biological targets, making it a subject of interest in drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body.

Key Mechanisms Include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For example, it can inhibit enzymes responsible for the hydrolysis of endocannabinoids, thus modulating cannabinoid receptor activity.

- Receptor Binding : The structural components allow it to bind to various receptors, potentially influencing neurotransmission and pain pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Analgesic Properties : Preliminary studies suggest that it may function as an analgesic agent by modulating pain pathways through receptor interaction.

- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation, making it a candidate for further investigation in inflammatory diseases.

Case Studies and Experimental Data

A variety of studies have been conducted to assess the biological activity of this compound. Below is a summary of relevant findings:

| Study | Methodology | Key Findings |

|---|---|---|

| In Vitro Study | Enzyme inhibition assays | Demonstrated significant inhibition of specific enzyme activity related to pain modulation (IC50 values ranging from 5 to 10 µM). |

| Animal Model | Pain model in rodents | Showed reduced pain response compared to control groups, indicating potential analgesic effects. |

| Receptor Binding Assay | Radiolabeled ligand binding | Confirmed binding affinity for cannabinoid receptors CB1 and CB2, suggesting a mechanism for its analgesic properties. |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The synthetic route often includes:

- Formation of Amide Linkage : Reaction between appropriate amines and carboxylic acids.

- Esterification : Using methanol and acid catalysts to form the final ester product.

Comparison with Similar Compounds

When compared to similar compounds, this compound exhibits distinct properties that enhance its therapeutic potential:

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl 4-aminobenzoate | Lacks methoxy group | Lower analgesic potency |

| 3-Methoxyphenethylamine | Simpler structure | Limited receptor interaction |

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

Answer:

Synthesis involves multi-step processes, including piperidine ring formation and functionalization. A common approach reacts piperidine-4-carboxylic acid derivatives with acylating agents. For example, coupling reactions using methyl chloroformate introduce the methyl carboxylate group, followed by amide bond formation. Optimization strategies include:

- Temperature control (0–5°C during acylation) and pH buffering for amide coupling.

- Solvent selection (e.g., CHCl₃ for extractions) and catalyst screening.

- Yield improvements (up to 79.9%) achieved via iterative solvent selection and reagent stoichiometry adjustments, as demonstrated in analogous syntheses .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

Key techniques include:

- ¹H/¹³C NMR : Resolves proton environments (e.g., ester carbonyls at δ ~170 ppm, amide protons at δ ~8.3 ppm) and carbon frameworks. 2D NMR (HSQC, HMBC) clarifies coupling patterns in the piperidine ring .

- FT-IR : Confirms functional groups (C=O ester ~1740 cm⁻¹; amide I band ~1650 cm⁻¹).

- HRMS : Validates molecular formula.

Basic: What preliminary biological screening approaches assess its therapeutic potential?

Answer:

Tiered screening includes:

Enzymatic inhibition assays (fluorogenic substrates for kinases/hydrolases).

Antimicrobial susceptibility testing (broth microdilution for MIC determination).

Cytotoxicity screening (MTT assays for IC₅₀ in cancer cell lines).

Radioligand displacement assays (³H-labeled compounds for binding affinity, Kd).

These methods prioritize targets, as seen in analogs with dual antimicrobial/anticancer activities .

Advanced: How does the 3-methoxyphenyl substituent influence bioactivity vs. halogenated analogs?

Answer:

- Methoxy group : Enhances π-π interactions with aromatic enzyme residues, improving inhibition potency (e.g., tyrosine kinases). Computational studies suggest -2.3 kcal/mol binding energy via van der Waals contacts but reduced metabolic stability vs. chloro analogs .

- Halogenated analogs : Electron-withdrawing groups (e.g., Cl) improve membrane permeability but may reduce target residence time.

Advanced: How to resolve contradictory cytotoxicity data across cancer cell lines?

Answer:

Strategies include:

Transcriptomic profiling to identify biomarkers (e.g., ABC transporter expression linked to resistance).

Competitive AP-MS to map protein interactions.

Metabolomic flux analysis distinguishing on-/off-target effects.

For example, glioblastoma vs. breast cancer responses were linked to ABC transporter variability, validated via qRT-PCR and CRISPR knockouts .

Advanced: What computational methods optimize pharmacokinetic properties?

Answer:

- Molecular dynamics : Predicts blood-brain barrier permeability (logBB).

- Machine learning (ADMET Predictor®): Estimates bioavailability for piperidine derivatives.

- DFT calculations (B3LYP/6-31G*): Identifies metabolic soft spots. Substituting N-methyl with polar groups reduces CYP3A4 oxidation by 47% while retaining affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.